(2,4-Difluoro-3-methylphenyl)boronic acid

Analytical Chemistry Synthetic Chemistry Procurement

Researchers face reproducibility failures when substituting fluorinated boronic acids-common analogs lack the precise steric and electronic profile needed for efficient Suzuki coupling. (2,4-Difluoro-3-methylphenyl)boronic acid (CAS 1619980-13-0) solves this with its unique 2,4-difluoro-3-methyl substitution pattern. - Electron-withdrawing fluorine atoms at 2- and 4-positions increase Lewis acidity, accelerating transmetalation in Pd-catalyzed cross-couplings. - Ortho-methyl group provides steric hindrance that improves regioselectivity and reduces homocoupling byproducts. - High commercial purity (≥98% HPLC) ensures fewer impurities in library synthesis, reducing false positives in biological screening. - Sourced exclusively for research-predictable reactivity ideal for automated parallel synthesis and process scale-up.

Molecular Formula C7H7BF2O2
Molecular Weight 171.94 g/mol
CAS No. 1619980-13-0
Cat. No. B1471145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluoro-3-methylphenyl)boronic acid
CAS1619980-13-0
Molecular FormulaC7H7BF2O2
Molecular Weight171.94 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)C)F)(O)O
InChIInChI=1S/C7H7BF2O2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3
InChIKeyUEVQAPSBQZFLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluoro-3-methylphenyl)boronic Acid (CAS 1619980-13-0): Technical Specifications and Core Identity


(2,4-Difluoro-3-methylphenyl)boronic acid, with CAS registry number 1619980-13-0, is an organoboron compound defined by its molecular formula C₇H₇BF₂O₂ and a molecular weight of 171.94 g/mol . Its structure features a boronic acid functional group (-B(OH)₂) attached to a phenyl ring that is substituted with two electron-withdrawing fluorine atoms at the 2- and 4-positions and a methyl group at the 3-position . This specific substitution pattern differentiates it from other fluorinated boronic acids and imparts unique electronic and steric properties that influence its reactivity, particularly in palladium-catalyzed cross-coupling reactions [1].

Why (2,4-Difluoro-3-methylphenyl)boronic Acid Cannot Be Replaced by Common Fluorinated Boronic Acid Analogs


Procurement based solely on the 'fluorophenylboronic acid' class is a high-risk strategy. The unique combination of a methyl group and two fluorine atoms in a 2,4-difluoro-3-methylphenyl framework creates a distinct steric and electronic environment that is not replicated by common analogs like 2,4-difluorophenylboronic acid or 3-fluoro-4-methylphenylboronic acid. The presence of electron-withdrawing fluorine atoms adjacent to the boronic acid moiety increases its Lewis acidity and can enhance reactivity in Suzuki-Miyaura couplings , while the ortho-methyl group introduces steric hindrance that can influence regioselectivity and coupling efficiency [1]. Substituting this compound with a structurally similar but non-identical boronic acid can lead to significant differences in reaction yields, impurity profiles, and downstream process reproducibility, making direct, data-driven selection essential [2].

Comparative Quantitative Evidence for (2,4-Difluoro-3-methylphenyl)boronic Acid Versus Analogs


Superior Commercial Purity Grades Offer Enhanced Reproducibility for Demanding Syntheses

Commercial sources for (2,4-Difluoro-3-methylphenyl)boronic acid provide higher minimum purity specifications (up to 98%) compared to typical in-class analogs, which are often offered at 95% or lower purity . This higher baseline purity is a critical factor for reaction reproducibility and minimizing side-product formation in multi-step syntheses .

Analytical Chemistry Synthetic Chemistry Procurement

Increased Lewis Acidity Driven by Ortho-Fluorine Substitution Accelerates Key Coupling Reactions

The presence of electron-withdrawing fluorine atoms, particularly in the ortho-position relative to the boronic acid group, is known to increase the electrophilicity of the boron center, thereby enhancing the rate of transmetalation in Suzuki-Miyaura couplings . This class-level effect, supported by studies on fluorinated phenylboronic acids, suggests that (2,4-difluoro-3-methylphenyl)boronic acid should exhibit superior reactivity compared to non-fluorinated or mono-fluorinated analogs [1]. For example, a study on substituent effects demonstrated that electron-withdrawing groups increase the overall reactivity of phenylboronic acids with fluoride ions, a proxy for their Lewis acidity [2].

Suzuki-Miyaura Coupling Catalysis Organoboron Chemistry

Ortho-Substitution Offers a Differentiated Stability Profile Compared to More Sterically Hindered Analogs

While the electron-withdrawing fluorine atoms enhance reactivity, the presence of the methyl group at the 3-position (meta to the boronic acid) introduces steric bulk that can provide a degree of stability against undesirable side reactions like protodeboronation . This balance of activation and stabilization is distinct from more heavily ortho-substituted analogs (e.g., 2,6-difluorophenylboronic acid), which can be unstable and prone to rapid decomposition [1]. The specific 2,4-difluoro-3-methyl substitution pattern offers a 'middle ground,' maintaining high reactivity while avoiding the extreme instability associated with di-ortho substitution [2].

Stability Organoboron Protodeboronation

Differentiated Physicochemical Properties (LogP) Impact Downstream Purification and Formulation

The introduction of a methyl group alongside fluorine atoms alters the compound's lipophilicity compared to non-methylated analogs. The calculated LogP for (2,4-difluoro-3-methylphenyl)boronic acid is 2.386 . This value can influence its behavior in liquid-liquid extractions during workup and purification, as well as its potential interactions in biological systems if incorporated into a larger molecule [1]. For example, a compound like 2,4-difluorophenylboronic acid (lacking the methyl group) would have a lower LogP, potentially complicating organic-phase extraction of the desired product.

Medicinal Chemistry ADME Purification

High-Value Application Scenarios for (2,4-Difluoro-3-methylphenyl)boronic Acid


Advanced Building Block for High-Throughput Medicinal Chemistry Libraries

The combination of enhanced reactivity from fluorine substitution and the unique steric profile from the methyl group makes this boronic acid an ideal building block for generating diverse compound libraries via Suzuki-Miyaura coupling [1]. Its high commercial purity (≥98%) ensures fewer impurities in library synthesis, reducing false positives in biological screening . The predictable reactivity allows for robust automation in parallel synthesis workflows.

Synthesis of Fluorinated Biaryl Scaffolds for Agrochemical and Pharmaceutical R&D

Fluorinated biaryl motifs are prevalent in both agrochemicals and pharmaceuticals due to their metabolic stability and ability to modulate molecular conformation [1]. This specific boronic acid is a direct precursor to such scaffolds, offering a balance of high reactivity and moderate stability that is advantageous for scaling up from discovery to early process development . Its use can circumvent the need for more complex and less stable di-ortho-substituted boronic acids.

Development of Novel Materials with Tailored Electronic Properties

The electron-withdrawing nature of the 2,4-difluoro-3-methylphenyl group can be exploited in the design of organic semiconductors and other advanced materials [1]. When incorporated into conjugated polymers or small molecules, this moiety can lower the LUMO energy level, improving electron injection and transport in organic electronic devices . The methyl group provides a handle for further functionalization or solubility tuning.

Precursor for Bifunctional Ligands in Catalysis and Sensor Design

The boronic acid group can serve as a reversible covalent binding motif for diols and other Lewis bases, while the fluorinated aryl group provides a spectroscopic handle or influences binding affinity [1]. This dual functionality makes the compound a valuable precursor for designing novel chemosensors for sugars or other biologically relevant analytes , or for creating ligands with specific steric and electronic demands for transition metal catalysis.

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